An In-Depth Technical Guide to (2-chloroethyl)phosphonic dichloride
An In-Depth Technical Guide to (2-chloroethyl)phosphonic dichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral data of (2-chloroethyl)phosphonic dichloride. The information is intended to support research, development, and safety protocols involving this reactive organophosphorus compound.
Chemical and Physical Properties
(2-chloroethyl)phosphonic dichloride, with the CAS number 690-12-0, is a key intermediate in the synthesis of various organophosphorus compounds, most notably the plant growth regulator ethephon.[1] Its high reactivity, attributed to the two chlorine atoms attached to the phosphorus center, makes it a versatile but hazardous chemical that must be handled with appropriate safety precautions.
Table 1: Physical and Chemical Properties of (2-chloroethyl)phosphonic dichloride [1]
| Property | Value |
| Molecular Formula | C₂H₄Cl₃OP |
| Molecular Weight | 181.38 g/mol |
| CAS Number | 690-12-0 |
| IUPAC Name | (2-chloroethyl)phosphonic dichloride |
| Synonyms | 2-chloroethanephosphonic dichloride, β-chloroethylphosphonyl dichloride |
| Appearance | Colorless to light yellow liquid (presumed) |
| Boiling Point | Decomposes upon heating |
| Solubility | Reacts with water and alcohols. Soluble in many aprotic organic solvents. |
| XLogP3-AA | 1.5 |
| Topological Polar Surface Area | 17.1 Ų |
Synthesis
The primary industrial synthesis of (2-chloroethyl)phosphonic dichloride involves the reaction of phosphorus trichloride (PCl₃) with ethylene oxide. This reaction is a crucial first step in the overall synthesis of ethephon.[2][3]
Experimental Protocol: Synthesis from Phosphorus Trichloride and Ethylene Oxide
Objective: To synthesize (2-chloroethyl)phosphonic dichloride.
Materials:
-
Phosphorus trichloride (PCl₃)
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Ethylene oxide
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Anhydrous, inert solvent (e.g., dichloromethane, toluene)
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Inert gas (e.g., nitrogen, argon)
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Reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser
Procedure:
-
In a reaction vessel purged with an inert gas, dissolve phosphorus trichloride in an anhydrous, inert solvent.
-
Cool the solution to a low temperature (typically 0-5 °C) using an ice bath.
-
Slowly bubble ethylene oxide gas through the cooled solution with vigorous stirring. The molar ratio of PCl₃ to ethylene oxide should be carefully controlled, typically around 1:1.[3]
-
Maintain the reaction temperature below 10 °C throughout the addition of ethylene oxide to prevent unwanted side reactions and polymerization.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.
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The resulting product, (2-chloroethyl)phosphonic dichloride, can be purified by vacuum distillation, although it is often used in the next synthetic step without further purification.[4]
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood due to the toxicity and volatility of the reactants.
-
Phosphorus trichloride is highly corrosive and reacts violently with water.
-
Ethylene oxide is a flammable and carcinogenic gas.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Reactivity
(2-chloroethyl)phosphonic dichloride is a highly reactive compound due to the presence of the phosphonic dichloride functional group. The phosphorus-chlorine bonds are susceptible to nucleophilic attack by a wide range of nucleophiles.
Hydrolysis
(2-chloroethyl)phosphonic dichloride readily reacts with water in a vigorous, exothermic reaction to form (2-chloroethyl)phosphonic acid and hydrochloric acid. This reaction is the basis for the final step in the synthesis of ethephon from its precursors.
Alcoholysis
Similar to hydrolysis, (2-chloroethyl)phosphonic dichloride reacts with alcohols to form the corresponding phosphonic esters. This reaction is a common method for synthesizing various phosphonate esters.
Reaction with Ethylene Oxide
As mentioned in the synthesis section of its downstream products, (2-chloroethyl)phosphonic dichloride reacts with ethylene oxide to produce bis(2-chloroethyl) 2-chloroethylphosphonate. This reaction forms the basis of a key step in the industrial production of ethephon.[4]
Spectral Data
Spectroscopic analysis is essential for the characterization and quality control of (2-chloroethyl)phosphonic dichloride.
Table 2: Summary of Spectral Data
| Technique | Key Features |
| ³¹P NMR | A single resonance is expected in the phosphonic dichloride region. |
| ¹H NMR | Two triplets corresponding to the two inequivalent methylene groups (-CH₂-Cl and -CH₂-P). |
| ¹³C NMR | Two distinct signals for the two carbon atoms. |
| FTIR | Characteristic peaks for P=O, P-Cl, and C-Cl bonds.[5][6] |
| Mass Spec. | Molecular ion peak and fragmentation pattern consistent with the structure. |
³¹P NMR Spectroscopy
Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. For (2-chloroethyl)phosphonic dichloride, a single peak is expected in the region characteristic of phosphonic dichlorides. The chemical shift will be influenced by the electron-withdrawing effects of the chlorine atoms and the chloroethyl group.
FTIR Spectroscopy
The infrared spectrum of (2-chloroethyl)phosphonic dichloride will exhibit characteristic absorption bands that can be used for its identification.
Table 3: Predicted FTIR Spectral Data and Assignments
| Wavenumber (cm⁻¹) | Assignment |
| ~1250 - 1300 | P=O stretching vibration |
| ~700 - 800 | C-Cl stretching vibration |
| ~500 - 600 | P-Cl stretching vibration |
| ~2850 - 3000 | C-H stretching vibrations |
| ~1400 - 1450 | C-H bending vibrations |
Biological Activity and Toxicology
The primary biological relevance of (2-chloroethyl)phosphonic dichloride is as a precursor to ethephon, which acts as a plant growth regulator by releasing ethylene.[7] Direct toxicological data for (2-chloroethyl)phosphonic dichloride is limited, but due to its high reactivity and the hazardous nature of its hydrolysis products (hydrochloric acid), it should be considered a corrosive and toxic substance.
Acute toxic effects of its downstream product, ethephon, have been studied, with acid-borne corrosion being a primary cause of death in animal studies at high doses.[8] Given that (2-chloroethyl)phosphonic dichloride readily hydrolyzes to form acidic products, similar corrosive effects can be anticipated upon exposure.
Safety Recommendations:
-
Handle only in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a cool, dry place away from water and other nucleophiles in a tightly sealed container.
Logical Relationships and Workflows
The synthesis of ethephon from basic starting materials illustrates the central role of (2-chloroethyl)phosphonic dichloride as an intermediate.
This guide provides a foundational understanding of the chemical properties and handling of (2-chloroethyl)phosphonic dichloride. Researchers and professionals are encouraged to consult additional safety data sheets and peer-reviewed literature before working with this compound.
References
- 1. (2-Chloroethyl)phosphonic dichloride | C2H4Cl3OP | CID 69645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. CN1048043A - The preparation method of 2 chloroethyl phosphoric acid - Google Patents [patents.google.com]
- 4. CN102382137A - Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]
- 7. chemimpex.com [chemimpex.com]
- 8. [Mechanism of acute toxic effects of chlorocholine chloride and 2-chloroethyl phosphonic acid (Ethephon)] - PubMed [pubmed.ncbi.nlm.nih.gov]
